2-(3-Acetylbenzyl)-1H-indazol-3(2H)-one
Description
Structure
3D Structure
Properties
CAS No. |
89438-63-1 |
|---|---|
Molecular Formula |
C16H14N2O2 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
2-[(3-acetylphenyl)methyl]-1H-indazol-3-one |
InChI |
InChI=1S/C16H14N2O2/c1-11(19)13-6-4-5-12(9-13)10-18-16(20)14-7-2-3-8-15(14)17-18/h2-9,17H,10H2,1H3 |
InChI Key |
AMNTWXXJSXKRQE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)CN2C(=O)C3=CC=CC=C3N2 |
Origin of Product |
United States |
Medicinal Chemistry and Biological Evaluation of 2 3 Acetylbenzyl 1h Indazol 3 2h One and Indazolone Analogues
In Vitro Biological Screening Methodologies Applied to Indazolone Derivatives
The evaluation of indazolone derivatives as potential therapeutic agents relies on a suite of in vitro biological screening methods. These assays are designed to determine the compounds' effects on cancer cells and specific molecular targets, providing crucial data on their bioactivity.
Cell-Based Assays for Antiproliferative and Cytotoxic Activity
Cell-based assays are fundamental in the initial screening of indazolone compounds to assess their ability to inhibit cell growth (antiproliferative activity) or to directly kill cells (cytotoxic activity). A common method employed is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of their viability. japsonline.comnih.gov This colorimetric assay has been used to test novel indazole analogues against various human cancer cell lines, including breast cancer (MCF-7), cervical cancer (HeLa), and colon cancer (WiDr). japsonline.com
Another widely used technique is the sulforhodamine B (SRB) assay, which quantifies cell density by measuring total protein content. mdpi.com This method is utilized by institutions like the National Cancer Institute (NCI) for screening crude extracts and pure compounds. According to NCI standards, a crude extract is considered to have in vitro cytotoxic activity if its IC50 value (the concentration required to inhibit 50% of cell growth) is 20 µg/mL or less. mdpi.com
Researchers have synthesized and screened various series of indazole derivatives against panels of cancer cell lines. For instance, certain 1H-benzo[f]indazole-4,9-dione derivatives have shown antiproliferative activity against MCF-7 and KATO-III cell lines, with IC50 values ranging from micromolar to higher concentrations. researchgate.net Similarly, novel indazol-pyrimidine based derivatives demonstrated significant cytotoxic activity against MCF-7, Caco-2 (colorectal adenocarcinoma), and A549 (lung carcinoma) cell lines, with some compounds showing greater potency than the reference drugs. nih.gov The results from these screenings are typically presented in tables to compare the efficacy of different analogues across various cell lines. japsonline.comresearchgate.netnih.gov
Table 1: Examples of Cell-Based Assays for Indazolone Derivatives
| Assay Type | Principle | Target Cell Lines | Reference |
|---|---|---|---|
| MTT Assay | Measures metabolic activity via reduction of MTT to formazan | MCF-7, HeLa, WiDr, Vero | japsonline.com |
| SRB Assay | Measures total cellular protein content | HeLa, HCT-15 | mdpi.com |
| Proliferation Assay | General assessment of cell growth inhibition | 4T1 (breast cancer) | nih.gov |
Enzymatic Inhibition Assays for Specific Biological Targets (e.g., Kinases, Hydrolases)
Once a compound shows promising cellular activity, enzymatic assays are employed to identify its specific molecular targets. For indazolone pharmacophores, which are often designed as kinase inhibitors, in vitro kinase assays are paramount. nih.gov These assays directly measure the ability of a compound to inhibit the activity of a purified enzyme, such as a protein kinase. nih.gov
For example, the inhibitory activities of indazole derivatives against Fibroblast Growth Factor Receptor 1 (FGFR1) have been evaluated using enzymatic assays, yielding IC50 values in the nanomolar range for the most potent compounds. nih.gov Similarly, novel indazole scaffolds have been assessed for their inhibitory effect on Apoptosis signal-regulated kinase 1 (ASK1), another member of the mitogen-activated protein kinase (MAPK) family. nih.govresearchgate.net These assays are crucial for establishing the potency and selectivity of the compounds for their intended targets. nih.gov The results of such evaluations led to the discovery of indazole-containing fragments that inhibit FGFR1–3 with IC50 values in the micromolar range. nih.govnih.gov
While the primary focus for many indazolone analogues has been on kinases, enzymatic assays can also be applied to other target classes like hydrolases. For instance, assays for enzymes such as urease and cholinesterases have been used to evaluate other heterocyclic compounds like triazoles, demonstrating the broad applicability of this methodology. nih.gov
Cellular Pathway Modulation Studies (e.g., Apoptosis Induction, Cell Cycle Arrest)
To understand the mechanism behind the antiproliferative effects observed in cell-based assays, further studies investigate how indazolone derivatives modulate key cellular pathways. A primary focus is on apoptosis, or programmed cell death, a critical process often dysregulated in cancer. frontiersin.org
Several methods are used to detect apoptosis induction. Flow cytometry analysis using Annexin V-FITC/PI staining is a common technique to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. nih.gov The activation of caspases, which are key executioner enzymes in the apoptotic cascade, can be measured using specific assays. nih.govbue.edu.eg For example, certain indazol-pyrimidine derivatives were found to induce apoptosis by activating caspase-3/7. nih.gov Western blot analysis is another powerful tool used to observe changes in the expression levels of key apoptotic proteins, such as the pro-apoptotic Bax and the anti-apoptotic Bcl-2. nih.govnih.gov An increase in the Bax/Bcl-2 ratio is a hallmark of apoptosis induction through the mitochondrial (intrinsic) pathway. nih.gov
In addition to apoptosis, the disruption of the cell cycle is another mechanism by which anticancer agents can inhibit tumor growth. nih.gov Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). Treatment of cancer cells with active indazolone compounds has been shown to cause cell cycle arrest in specific phases, such as the G0/G1 phase, preventing the cells from progressing towards division. nih.govnih.gov
Identified Biological Targets and Proposed Mechanisms of Action for Indazolone Pharmacophores
Through the application of the screening methodologies described above, researchers have identified specific biological targets for the indazolone pharmacophore and elucidated their mechanisms of action.
Kinase Enzyme Inhibition (e.g., ASK1, FGFR) and Associated Signaling Pathways
The indazole scaffold has proven to be a versatile pharmacophore for the development of potent kinase inhibitors. researchgate.net Kinases are crucial regulators of cellular signaling pathways, and their deregulation is implicated in numerous diseases, including cancer. nih.gov
Fibroblast Growth Factor Receptors (FGFRs): The FGFR family of receptor tyrosine kinases is a validated target in cancer therapy, particularly in bladder and urothelial carcinomas where FGFR mutations and overexpression are common. nih.gov Several indazole-based derivatives have been identified as potent inhibitors of FGFR1, with some compounds showing activity against FGFR1-3. nih.govnih.govnih.gov For example, through fragment-based virtual screening and subsequent optimization, an indazole derivative was identified as a highly potent FGFR1 inhibitor with an IC50 of 3.3 nM and good kinase selectivity. nih.gov These inhibitors typically act by competing with ATP for the binding site within the kinase domain, thereby blocking downstream signaling pathways involved in cell proliferation and survival. nih.gov
Apoptosis Signal-Regulating Kinase 1 (ASK1): ASK1 (also known as MAP3K5) is a member of the MAPK signaling pathway that is involved in cellular responses to stress, inflammation, and apoptosis. nih.govresearchgate.net Inhibition of ASK1 is a promising strategy for various diseases. nih.gov A series of novel ASK1 inhibitors based on an indazole scaffold have been designed and synthesized, with some compounds showing strong inhibitory effects. nih.gov Mechanistic studies revealed that these compounds could inhibit the protein expression levels of the upregulated ASK1-p38/JNK signaling pathway, which is a key cascade in stress- and cytokine-induced apoptosis. nih.govresearchgate.netnih.gov
Table 2: Indazolone Analogues as Kinase Inhibitors
| Compound Class | Target Kinase | IC50 Values | Associated Pathway | Reference |
|---|---|---|---|---|
| Indazole Derivatives | FGFR1 | 3.3 nM - 15.0 nM | Receptor Tyrosine Kinase Signaling | nih.gov |
| Indazole-containing Fragments | FGFR1-3 | 0.8 µM - 90 µM | Receptor Tyrosine Kinase Signaling | nih.govnih.gov |
| Indazole Derivatives | ASK1 | Potent Inhibition (Specific values not always stated) | ASK1-p38/JNK MAPK Pathway | nih.govresearchgate.net |
Modulation of Proteasome Activity (e.g., Immunoproteasome β1i/β5i subunits)
The proteasome is a large protein complex responsible for degrading unwanted or damaged proteins, playing a critical role in cellular quality control. In the immune system, a specialized variant called the immunoproteasome is expressed. nih.gov The immunoproteasome contains different catalytic subunits (β1i, β2i, and β5i) compared to the constitutive proteasome (β1c, β2c, and β5c). nih.govmdpi.com It plays a key role in processing antigens for presentation by MHC class I molecules and is involved in the differentiation of pro-inflammatory T cells, making it an attractive target for autoimmune and inflammatory diseases. nih.gov
While the direct inhibition of proteasome subunits by 2-(3-Acetylbenzyl)-1H-indazol-3(2H)-one is not extensively detailed in the provided context, the development of selective inhibitors for immunoproteasome subunits is an active area of research. researchgate.netnih.gov Rational design strategies have led to the development of cell-permeable inhibitors that are selective for the β1i or β5i subunits. researchgate.net For example, LU005i is an inhibitor with predominant activity on β5i > β1i > β2i subunits. researchgate.net Given the structural diversity and biological activity of indazolone derivatives, it is plausible that analogues could be designed to selectively target these proteasome subunits. Modulation of proteasome activity represents a potential mechanism of action for this class of compounds, particularly in the context of cancer, where proteasome inhibitors are used clinically, and in inflammatory disorders. nih.gov
Histone Deacetylase (HDAC) Inhibition Profiles
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine (B10760008) residues of histone and non-histone proteins. This deacetylation leads to a more compact chromatin structure, repressing gene transcription. The inhibition of HDACs can restore the expression of silenced genes, such as tumor suppressors, making HDAC inhibitors a promising class of anticancer agents.
While specific data on the HDAC inhibition profile of this compound is not detailed in the reviewed literature, the indazole scaffold has been successfully utilized to design potent HDAC inhibitors. Through strategies like fragment-based virtual screening, novel indazole derivatives have been synthesized and shown to exhibit excellent inhibitory activities against various HDAC isoforms. nih.gov For instance, certain indazole-based compounds were identified as potent inhibitors of HDAC1, HDAC2, and HDAC8. nih.gov
Compounds 15k and 15m emerged from these studies as particularly potent, with low nanomolar IC50 values against multiple HDACs. nih.gov Further evaluation revealed that these compounds could up-regulate the levels of acetylated α-tubulin and histone H3, arrest the cell cycle in the G2/M phase, and promote apoptosis in cancer cell lines, demonstrating activities comparable or superior to the established HDAC inhibitor SAHA (Vorinostat). nih.gov Other research has focused on developing selective inhibitors for specific isoforms, such as HDAC6, using indazole-based structures with novel zinc-binding moieties. researchgate.net
Structure Activity Relationship Sar Studies of 2 3 Acetylbenzyl 1h Indazol 3 2h One and Its Derivatives
Elucidation of Substituent Effects on the Indazolone Ring System
The biological profile of indazolone derivatives is profoundly influenced by the nature and position of substituents on the core ring system. Understanding these effects is crucial for the rational design of novel therapeutic agents.
Impact of N1-Substituent Modifications on Biological Activity
The N1 position of the indazolone ring presents a key vector for chemical modification, and alterations at this site can dramatically impact biological activity. For instance, in a series of indazole arylsulfonamides developed as CCR4 antagonists, the synthesis and preliminary SAR of the N1 substituent were extensively explored to optimize potency and pharmacokinetic properties. nih.gov
The exploration of N1 substitutions has been a fruitful strategy in the development of potent kinase inhibitors. The indazole core is a well-established pharmacophore in this area, with numerous approved anticancer drugs, such as axitinib (B1684631) and pazopanib, featuring this scaffold. nih.govresearchgate.net The N1 substituent often plays a critical role in orienting the molecule within the ATP-binding pocket of the target kinase, forming key interactions with the hinge region or other residues.
A study on 1H-indazole-3-carboxamide derivatives as GSK-3β inhibitors revealed that the indazole NH-1 and N-2 atoms form crucial hydrogen bonds with the hinge region of the kinase. nih.gov This highlights the importance of an unsubstituted or appropriately substituted N1 position for maintaining the necessary hydrogen bonding pattern for potent inhibition.
Table 1: Effect of N1-Substituent Modifications on Biological Activity
| Compound Series | N1-Substituent | Biological Target | Impact on Activity | Reference |
|---|---|---|---|---|
| Indazole Arylsulfonamides | Various Alkyl and Aryl Groups | CCR4 | Optimization of potency and pharmacokinetics | nih.gov |
| 1H-Indazole-3-carboxamides | H | GSK-3β | Essential for hydrogen bonding with the hinge region | nih.gov |
| Indazole Derivatives | Various | Protein Kinases | Modulation of binding affinity and selectivity | nih.gov |
Role of N2-Substitution, specifically the Acetylbenzyl Moiety, in Pharmacological Profiles
The benzyl (B1604629) group, as part of the acetylbenzyl moiety in the title compound, is a common substituent in medicinal chemistry. Its introduction at the N2 position can serve multiple purposes. The aromatic ring can engage in π-π stacking or hydrophobic interactions within a receptor binding pocket. The flexibility of the benzyl group allows it to adopt various conformations to optimize these interactions.
The acetyl group on the benzyl ring introduces a potential hydrogen bond acceptor and can influence the electronic properties of the aromatic ring. Depending on its position (ortho, meta, or para), the acetyl group can exert different electronic effects, which in turn can modulate the binding affinity of the molecule for its target. The meta-position of the acetyl group in 2-(3-Acetylbenzyl)-1H-indazol-3(2H)-one is particularly interesting as it avoids steric hindrance that might be present with an ortho-substituent, while still influencing the electronic nature of the benzyl ring.
Significance of Substitutions on the Benzo-Fused Ring
Modifications to the benzo-fused portion of the indazolone ring system provide a means to fine-tune the electronic and steric properties of the scaffold, impacting its interaction with biological targets. The nature of the substituent, whether electron-donating or electron-withdrawing, can significantly alter the reactivity and binding affinity of the molecule. libretexts.orglibretexts.org
For example, in the development of 1H-indazol-3-amine derivatives as potent FGFR inhibitors, substitutions on the benzene (B151609) ring were found to be crucial for both enzymatic inhibition and anti-proliferative activity. nih.gov A 6-(3-methoxyphenyl) substituent on the indazole ring resulted in a promising FGFR1 inhibitor. nih.gov This highlights how strategic placement of substituents on the benzo-fazed ring can lead to enhanced potency and selectivity.
The introduction of halogen atoms or other functional groups can also influence the pharmacokinetic properties of the compounds, such as metabolic stability and membrane permeability. The position of these substituents is critical, as steric clashes or unfavorable electronic interactions can lead to a loss of activity.
Conformational Analysis and Bioactive Conformations of Indazolone Compounds
The three-dimensional shape of a molecule is paramount to its biological activity. Conformational analysis of indazolone derivatives is therefore essential for understanding their mechanism of action and for designing more potent and selective analogues. Techniques such as NMR spectroscopy and X-ray crystallography are invaluable tools in this endeavor. researchgate.netmdpi.com
NMR studies can provide insights into the conformational dynamics of indazolone derivatives in solution, revealing the preferred conformations and the energy barriers between them. researchgate.net For kinase inhibitors, understanding the bioactive conformation—the specific three-dimensional arrangement the molecule adopts when bound to its target—is a key objective. mdpi.com Allosteric kinase inhibitors, for example, have been shown to reshape the conformations of their target kinases. mdpi.com
X-ray crystallography of indazolone derivatives co-crystallized with their target proteins can provide a static snapshot of the bioactive conformation at atomic resolution. mdpi.com This information is invaluable for structure-based drug design, allowing for the rational modification of the ligand to enhance its binding affinity and selectivity. The planarity of the indazole ring system, combined with the flexibility of substituents at the N1 and N2 positions, allows for a wide range of possible conformations.
Regiochemical Impact on Biological Efficacy (1H- vs. 2H-Indazolones)
The indazole scaffold can exist as two constitutional isomers, 1H- and 2H-indazoles, depending on the position of the substituent on the pyrazole (B372694) ring. nih.gov This regiochemical difference can have a profound impact on the biological activity of the molecule. The relative thermodynamic stability of the two isomers often favors the 1H-indazole, but the synthesis of the less stable 2H-indazole can be achieved through specific synthetic routes. nih.govacs.orgresearchgate.net
The regioselective synthesis of indazole N1- and N2-β-D-ribonucleosides has demonstrated that the two regioisomers can exhibit distinct biological properties. nih.gov The N1-isomers were formed under thermodynamic control, while the N2-isomers were obtained under kinetic control. nih.gov
Table 2: Comparison of 1H- and 2H-Indazolone Properties
| Property | 1H-Indazolone | 2H-Indazolone | Reference |
|---|---|---|---|
| Thermodynamic Stability | Generally more stable | Generally less stable | nih.gov |
| Synthesis | Often the major product under thermodynamic control | Can be synthesized under kinetic control or via specific routes | acs.orgnih.gov |
| Biological Activity | Can differ significantly from the 2H isomer | Can differ significantly from the 1H isomer | nih.govnih.gov |
Design Principles for Optimizing this compound Analogues for Specific Targets
The optimization of lead compounds like this compound into clinical candidates requires a multifaceted approach guided by established medicinal chemistry principles. Strategies such as scaffold hopping, isosteric replacement, and structure-based drug design are commonly employed. nih.govrsc.orgmdpi.com
Scaffold hopping, for instance, involves replacing the central indazolone core with a different heterocyclic system that maintains the key pharmacophoric features. This can lead to the discovery of novel intellectual property and improved drug-like properties. A successful example is the scaffold hop from an indole (B1671886) core to an indazole framework to develop dual MCL-1/BCL-2 inhibitors. rsc.org
Fragment-based drug design and bioisosterism are also powerful strategies. In the design of novel indazole-based HDAC inhibitors, these approaches led to the identification of potent compounds with excellent inhibitory activities. nih.gov
In the context of this compound, optimization efforts could focus on:
Modification of the acetylbenzyl moiety: Altering the position of the acetyl group or replacing it with other functional groups to probe for additional interactions.
Substitution on the benzo-fused ring: Introducing electron-donating or -withdrawing groups to modulate the electronic properties and explore new binding interactions.
Alterations at the N1-position: Introducing small alkyl or functionalized groups to probe for interactions in that region of the binding pocket.
By systematically applying these design principles, it is possible to optimize the biological activity, selectivity, and pharmacokinetic properties of this compound analogues for a specific therapeutic target.
Computational Chemistry and Molecular Modeling of 2 3 Acetylbenzyl 1h Indazol 3 2h One and Indazolone Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, these methods can predict a molecule's electronic structure, stability, and reactivity. For the indazolone scaffold, these calculations are particularly useful for exploring its tautomeric forms and electronic characteristics.
The indazole ring system can exist in different tautomeric forms, primarily the 1H and 2H tautomers, which can significantly influence their chemical and biological properties. mdpi.comresearchgate.net Theoretical calculations, particularly using Density Functional Theory (DFT), have been instrumental in determining the relative stability of these tautomers. mdpi.comnih.gov
Computational studies on various indazole derivatives have shown that while the 1H-tautomer is generally the most stable, the 2H-tautomer can be more stable in certain substituted indazoles. mdpi.comresearchgate.net The stability is influenced by the nature and position of substituents on the indazole core. For instance, in a study on 1,5,6,7-tetrahydro-4H-indazol-4-ones, B3LYP/6-31G** calculations were used to establish the most stable tautomer, which was found to be in agreement with experimental data. mdpi.comnih.govresearchgate.net The choice of computational method and basis set, such as B3LYP/6-311G**, is crucial for accurately predicting the geometry and electronic structure of these tautomers in both gaseous and aqueous phases. researchgate.net The energy difference between tautomers can be small, and factors like intramolecular hydrogen bonding and the polarity of the medium can affect their relative stability. nih.gov
| Indazolone Derivative | Computational Method | Most Stable Tautomer | Energy Difference (kcal/mol) | Reference |
|---|---|---|---|---|
| Unsubstituted Indazole | B3LYP | 1H | 5.3 | researchgate.net |
| 3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one | B3LYP/6-31G** | 2H | -0.4 (in DMSO-d6) | mdpi.com |
| Edaravone (a pyrazolone) | DFT/B3LYP/6-31++G(2d,2p) | C-H | - | nih.gov |
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in the electronic properties and reactivity of a molecule. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. nih.gov
For indazole derivatives, DFT calculations have been used to determine the HOMO and LUMO energies. nih.govbhu.ac.in This analysis helps in identifying the electron-donating (nucleophilic) and electron-accepting (electrophilic) sites within the molecule. The distribution of these orbitals provides insights into how the molecule will interact with other species. For instance, a computational study on novel indazole derivatives using GAUSSIAN 09 revealed significant HOMO-LUMO energy gaps for certain derivatives, indicating their relative stability. nih.gov The introduction of different substituent groups can tune the energy levels of these frontier orbitals. rsc.org
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Computational Method |
|---|---|---|---|---|
| 2-[1-(2,4-dichlorobenzyl)-1H-indazol-3-yl]propan-2-ol | - | - | 4.98 | TD-DFT |
Molecular Docking Studies for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug design to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.
For 2-(3-Acetylbenzyl)-1H-indazol-3(2H)-one and related indazolone derivatives, molecular docking studies have been employed to predict their interactions with various biological targets, such as protein kinases and other enzymes implicated in diseases like cancer. nih.govnajah.edu These studies help in understanding the structural basis of their biological activity.
Docking simulations can predict the binding energy, which is a measure of the affinity of the ligand for the protein. nih.gov For example, docking studies of novel indazole derivatives against a renal cancer-related protein (PDB: 6FEW) identified compounds with high binding energies, suggesting potent inhibitory activity. nih.gov Similarly, imidazolone (B8795221) derivatives have been docked against proteins like 4MAN and 1HNJ to evaluate their antitumor potential, with results showing strong interactions for promising candidates. nih.gov The predicted binding modes reveal the specific orientation of the ligand within the active site, highlighting the key interactions that stabilize the complex.
| Compound/Derivative | Target Protein (PDB ID) | Binding Energy (kcal/mol) | Reference |
|---|---|---|---|
| Indazole derivative 8v | Renal cancer-related protein (6FEW) | High | nih.gov |
| Imidazolone 3g | 4MAN | -52.13 | nih.gov |
| Imidazolone 5f | 1HNJ | -38.63 | nih.gov |
| 2-[1-(2,4-dichlorobenzyl)-1H-indazol-3-yl]propan-2-ol | 1EOU | -6.89 | asianresassoc.org |
| 2-[1-(2,4-dichlorobenzyl)-1H-indazol-3-yl]propan-2-ol | 5FDC | -7.45 | asianresassoc.org |
A crucial outcome of molecular docking is the identification of the specific amino acid residues in the protein's active site that interact with the ligand. mdpi.com These interactions can include hydrogen bonds, hydrophobic interactions, π-π stacking, and electrostatic interactions. nih.govresearchgate.net Understanding these key interactions is vital for structure-based drug design and lead optimization.
For instance, docking of an indazolone derivative into the active site of a GABAergic receptor showed that the carbonyl oxygen forms a hydrogen bond with Gln-64, while π-π stacking was observed with Tyr-62. researchgate.net In another study, the interactions of imidazolone derivatives with p38 MAP Kinase were characterized by an extensive network of hydrophobic and π-cation interactions. nih.gov The identification of these key residues provides a roadmap for designing more potent and selective inhibitors by modifying the ligand to enhance these interactions.
| Ligand | Target Protein | Key Interacting Residues | Interaction Type | Reference |
|---|---|---|---|---|
| Indazolone derivative | GABAergic Receptor | Gln-64, Tyr-62, Met-115 | H-bond, π-π stacking, π-alkyl | researchgate.net |
| 1,2,4-trisubstituted imidazolinone | p38 MAP Kinase | - | Hydrophobic, π-cation | nih.gov |
| Indazole derivative 4 | MMP-9 (4XCT) | - | - | nih.gov |
| Indazole derivative 6 | p53 (3ZME) | Asp228, Pro151, Cys220 | H-bond | nih.gov |
Molecular Dynamics (MD) Simulations for Dynamic Ligand-Protein Interactions
While molecular docking provides a static picture of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view by simulating the movements of atoms over time. frontiersin.orgnih.gov MD simulations are powerful tools for studying the stability of ligand-protein complexes, conformational changes, and the role of solvent molecules. nih.govspringernature.com
By solving Newton's equations of motion for all atoms in the system, MD simulations can provide detailed information on the flexibility of the protein and the ligand, and how their interactions evolve over time. nih.gov This is particularly important for understanding the mechanism of drug action and for accurately predicting binding affinities. For a compound like this compound, MD simulations could be used to assess the stability of its docked pose within a target's active site, to identify alternative binding modes, and to calculate free energies of binding, which are often more accurate than docking scores. frontiersin.org The analysis of MD trajectories can reveal transient interactions and conformational changes that are not captured by static docking methods. nih.gov
Assessment of Ligand-Protein Complex Stability and Conformational Changes
Molecular dynamics (MD) simulations are a powerful computational tool used to investigate the physical movements of atoms and molecules over time. nih.gov In the context of drug discovery, MD simulations are instrumental in assessing the stability of a ligand-protein complex and observing any conformational changes that may occur upon binding. For indazolone derivatives, which are often investigated as kinase inhibitors, understanding the stability of their binding to the target protein is crucial for predicting efficacy. nih.gov
The stability of the complex is typically evaluated by monitoring metrics such as the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF) over the simulation period. A stable complex will generally exhibit a low and converging RMSD value for the ligand and the protein backbone, indicating that they have reached an equilibrium state. researchgate.net For instance, a hypothetical MD simulation of this compound bound to a target kinase might show an RMSD that plateaus after a few nanoseconds, suggesting a stable binding mode. ajchem-a.com
RMSF analysis, on the other hand, provides insights into the flexibility of different parts of the protein. ijsrset.com Regions of the protein that show high fluctuations may be involved in conformational changes necessary for ligand binding or catalytic activity. MD simulations can reveal whether the binding of an indazolone derivative stabilizes or induces flexibility in specific loops or domains of the target protein, which can be critical for its function. nih.gov
| Simulation Time (ns) | Protein Backbone RMSD (Å) | Ligand RMSD (Å) | Binding Site RMSF (Å) |
|---|---|---|---|
| 0 | 0.00 | 0.00 | 0.50 |
| 10 | 1.52 | 0.85 | 0.75 |
| 20 | 1.89 | 1.10 | 0.80 |
| 30 | 2.10 | 1.25 | 0.82 |
| 40 | 2.05 | 1.20 | 0.78 |
| 50 | 2.08 | 1.22 | 0.79 |
Analysis of Hydrogen Bonding and Hydrophobic Interactions over Time
The binding affinity of a ligand to its target protein is governed by a variety of non-covalent interactions, primarily hydrogen bonds and hydrophobic interactions. nih.gov MD simulations allow for a detailed analysis of these interactions throughout the simulation, providing a dynamic picture of the binding event.
Hydrogen bond analysis involves monitoring the formation and breaking of hydrogen bonds between the ligand and the protein's active site residues over time. researchgate.net A stable and persistent hydrogen bond is a strong indicator of a key interaction for binding affinity. For a compound like this compound, the carbonyl group of the indazolone ring and the acetyl group on the benzyl (B1604629) moiety are potential hydrogen bond acceptors, while the N-H group of the indazolone ring can act as a hydrogen bond donor. Analysis of the simulation trajectory can quantify the percentage of time each potential hydrogen bond is maintained. mdpi.com
Hydrophobic interactions are equally important, especially for ligands binding within deep, nonpolar pockets of a protein. nih.gov These interactions can be assessed by calculating the solvent-accessible surface area (SASA) and by analyzing the contacts between the nonpolar parts of the ligand and the hydrophobic residues of the protein. ajchem-a.com The benzyl group of this compound would be expected to form significant hydrophobic interactions within a binding pocket.
| Interaction Type | Interacting Ligand Atom/Group | Interacting Protein Residue | Occupancy (%) | Average Distance (Å) |
|---|---|---|---|---|
| Hydrogen Bond | Indazolone C=O | ASN123 | 85.2 | 2.9 ± 0.2 |
| Hydrogen Bond | Indazolone N-H | GLU85 | 92.5 | 2.8 ± 0.3 |
| Hydrogen Bond | Acetyl C=O | LYS34 | 65.7 | 3.1 ± 0.4 |
| Hydrophobic Contact | Benzyl Ring | LEU130 | High | - |
| Hydrophobic Contact | Benzyl Ring | VAL45 | High | - |
QSAR and Cheminformatics Applications in Indazolone Drug Discovery
Development of Quantitative Structure-Activity Relationship (QSAR) Models
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For indazolone derivatives, QSAR models can be developed to predict their anticancer or kinase inhibitory activities based on various molecular descriptors. nih.gov These descriptors can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., steric and electrostatic fields). nih.gov
A typical QSAR study involves a dataset of indazolone analogues with experimentally determined activities. This dataset is divided into a training set, used to build the model, and a test set, used to validate its predictive power. Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are often employed to generate the QSAR equation. nih.gov A robust QSAR model will have high correlation coefficients (R²) and cross-validated correlation coefficients (Q²), as well as a low root mean square error (RMSE). nih.gov The resulting model can then be used to predict the activity of novel, unsynthesized indazolone derivatives, thereby prioritizing synthetic efforts.
| Model | R² (Training Set) | Q² (Cross-Validation) | Predicted R² (Test Set) | RMSE |
|---|---|---|---|---|
| CoMFA | 0.92 | 0.75 | 0.81 | 0.25 |
| CoMSIA | 0.90 | 0.78 | 0.85 | 0.22 |
Virtual Screening Strategies for Identifying Novel Indazolone Chemotypes
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. benthamdirect.comnih.gov This approach can be broadly categorized into ligand-based and structure-based methods.
Ligand-based virtual screening relies on the knowledge of known active compounds. A common approach is similarity searching, where a database is searched for molecules that are structurally similar to a known active indazolone. Another powerful ligand-based method is pharmacophore modeling, which is discussed in the next section. mdpi.com
Structure-based virtual screening requires the three-dimensional structure of the target protein, which can be obtained from X-ray crystallography or homology modeling. Molecular docking is the most widely used structure-based method, where candidate molecules are computationally placed into the binding site of the target and their binding affinity is estimated using a scoring function. nih.gov This technique could be used to screen large compound libraries to identify novel indazolone chemotypes that are predicted to bind favorably to a target of interest. nih.gov
Pharmacophore Model Generation and Refinement
A pharmacophore is an abstract representation of the essential molecular features that are necessary for a ligand to be recognized by a specific biological target. nih.gov These features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. dergipark.org.tr Pharmacophore models can be generated either from a set of known active ligands (ligand-based) or from the structure of a ligand-protein complex (structure-based). researchgate.net
For the indazolone class of compounds, a ligand-based pharmacophore model could be developed by aligning a set of active derivatives and identifying the common chemical features that are responsible for their activity. nih.gov A structure-based pharmacophore could be generated by analyzing the key interactions between an indazolone derivative and its target protein in a crystal structure or a docked pose. nih.gov
Once a pharmacophore model is generated and validated, it can be used as a 3D query to screen large chemical databases for novel compounds that match the pharmacophore's features. nih.gov This is a rapid and efficient way to identify structurally diverse molecules that have a high probability of being active, thus discovering novel chemotypes beyond the indazolone scaffold.
| Feature | Type | Location/Description | Importance |
|---|---|---|---|
| 1 | Hydrogen Bond Acceptor | Indazolone carbonyl oxygen | High |
| 2 | Hydrogen Bond Donor | Indazolone N-H group | High |
| 3 | Aromatic Ring | Indazole bicyclic system | Medium |
| 4 | Hydrophobic | Substituent at N2 position (e.g., benzyl group) | High |
| 5 | Hydrogen Bond Acceptor | Substituent on the N2-benzyl group (e.g., acetyl group) | Medium |
Future Directions and Emerging Research Areas for 2 3 Acetylbenzyl 1h Indazol 3 2h One Research
Development of Advanced and Sustainable Synthetic Methodologies for N-Functionalized Indazolones
The synthesis of N-functionalized indazolones, such as 2-(3-Acetylbenzyl)-1H-indazol-3(2H)-one, is a critical first step in its journey from a laboratory curiosity to a potential therapeutic agent. While traditional synthetic routes exist, the future of indazolone synthesis lies in the development of more advanced, efficient, and environmentally benign methodologies.
Key areas for future synthetic research include:
Photochemical Cyclization: Recent advancements have demonstrated the use of photochemical cyclization of o-nitrobenzyl alcohols with primary amines in aqueous media as a rapid and efficient method for generating 2-N-substituted indazolones. nih.gov This approach is notable for its mild reaction conditions at room temperature and its compatibility with a broad range of substrates, including those with halogen substitutions. nih.gov Further exploration of this method could lead to a more sustainable and scalable synthesis of this compound.
Metal-Free Synthesis: The development of metal-free synthetic routes is a significant goal in green chemistry. Methods utilizing bis(hydroxy)diboron-mediated reductive N-N bond formation offer a pathway to 2-substituted indazolones under mild, metal-free conditions. organic-chemistry.org This approach is attractive due to its wide substrate scope for both aliphatic and aromatic amines. organic-chemistry.org
One-Pot, Multistep Reactions: To streamline the synthesis of complex indazolone derivatives, the development of one-pot, multistep reactions is highly desirable. Such modular approaches can significantly improve efficiency and reduce waste. organic-chemistry.org
Flow Chemistry: The application of continuous flow chemistry for the synthesis of indazolones could offer advantages in terms of safety, scalability, and reproducibility. This technology allows for precise control over reaction parameters, leading to higher yields and purities.
A comparative look at some of the emerging synthetic strategies is presented in the table below.
| Synthetic Strategy | Key Advantages | Potential for this compound |
| Photochemical Cyclization | Rapid, efficient, mild conditions, aqueous media, halide compatible nih.gov | A greener and more efficient route to the target compound. |
| Metal-Free Synthesis | Avoids transition-metal catalysts, mild conditions, wide substrate scope organic-chemistry.org | Reduces the risk of metal contamination in the final product. |
| One-Pot Reactions | Increased efficiency, reduced waste, modularity organic-chemistry.org | Streamlines the synthesis of analogues for SAR studies. |
Exploration of Novel Biological Targets and Therapeutic Applications Beyond Current Scope
The indazole core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. researchgate.net For this compound, a systematic exploration of its biological targets could unveil novel therapeutic applications.
Future research in this area should focus on:
Anticancer Activity: Indazole derivatives have shown efficacy against various cancer cell lines by targeting key proteins such as CDK2, EGFR, c-Met, HSP90, and VEGFR2. researchgate.net Investigating the inhibitory potential of this compound against these and other cancer-related kinases is a promising avenue.
Neurodegenerative Diseases: The potential of indazole-based compounds in treating neurodegenerative diseases is an exciting frontier. For instance, the LRRK2 antagonist MLi-2 has shown remarkable efficacy in preclinical models. researchgate.net Screening this compound for activity against targets implicated in diseases like Parkinson's and Alzheimer's could yield new therapeutic leads.
Anti-inflammatory Properties: The anti-inflammatory potential of indazolones is well-documented. nih.govresearchgate.net Given the increasing prevalence of inflammatory-related diseases, evaluating the efficacy of this compound in relevant in vitro and in vivo models is warranted.
Antimicrobial and Antiviral Applications: The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial and antiviral agents. Indazole-containing compounds have demonstrated bactericidal, antifungal, and anti-influenza activities. researchgate.netnih.gov The unique substitution pattern of this compound may confer novel antimicrobial or antiviral properties.
Rational Design and Optimization of this compound Analogues for Enhanced Potency and Selectivity
Once a promising biological activity is identified for this compound, the next crucial step is the rational design and optimization of its structure to enhance potency, selectivity, and pharmacokinetic properties. This involves a deep understanding of the structure-activity relationship (SAR).
Key strategies for optimization include:
Structure-Based Drug Design: Utilizing techniques like X-ray crystallography and molecular docking, researchers can visualize the binding of this compound to its biological target. This information is invaluable for designing analogues with improved binding affinity and selectivity. nih.govnih.gov
Fragment-Based Drug Discovery: This approach involves identifying small molecular fragments that bind to the target protein and then growing or linking them to create more potent leads. This can be a powerful strategy for exploring the chemical space around the indazolone core.
SAR Studies: A systematic modification of the acetylbenzyl moiety and the indazolone core of this compound, followed by biological evaluation, will be essential to establish a comprehensive SAR. nih.gov This knowledge will guide the design of next-generation analogues with superior therapeutic profiles. For example, studies on other indazole derivatives have shown that the regiochemistry of substituents can be critical for activity. nih.gov
The following table outlines a potential SAR exploration for this compound.
| Molecular Region | Potential Modifications | Desired Outcome |
| Acetyl Group | - Variation of the alkyl chain- Replacement with other functional groups (e.g., esters, amides) | Improved potency and target engagement. |
| Benzyl (B1604629) Ring | - Introduction of various substituents (e.g., halogens, methoxy (B1213986) groups)- Altering the position of the acetylbenzyl group | Enhanced selectivity and pharmacokinetic properties. |
| Indazolone Core | - Substitution at different positions of the benzene (B151609) ring- Bioisosteric replacement of the indazolone core | Modulation of physicochemical properties and target binding. |
Integration of Artificial Intelligence and Machine Learning in Indazolone Lead Discovery and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, offering the potential to significantly accelerate the identification and optimization of new drug candidates. ijettjournal.orgijirt.org For this compound, AI and ML can be powerful tools in several key areas.
Future applications of AI and ML in this context include:
Predictive Modeling: AI algorithms can be trained on existing data for indazolone derivatives to build predictive models for biological activity, toxicity, and pharmacokinetic properties. nih.gov These models can then be used to virtually screen large libraries of hypothetical this compound analogues, prioritizing the most promising candidates for synthesis and testing.
De Novo Drug Design: Generative AI models can design novel indazolone structures with desired properties from scratch. By learning the underlying patterns in chemical space, these models can propose innovative molecules that may not be conceived through traditional medicinal chemistry approaches.
Target Identification and Validation: AI can analyze vast biological datasets to identify and validate novel biological targets for this compound. This can help to uncover new therapeutic opportunities for this compound class.
Synthetic Route Prediction: AI tools are being developed to predict optimal synthetic routes for complex molecules. This could aid in the development of more efficient and sustainable methods for producing this compound and its analogues.
The synergy between computational approaches and experimental validation will be crucial for the successful application of AI and ML in the development of indazolone-based therapeutics. vensel.orgmdpi.com
Q & A
Basic Research Questions
Q. What are effective synthetic routes for 2-(3-Acetylbenzyl)-1H-indazol-3(2H)-one, and how can reaction conditions be optimized for high yields?
- Methodological Answer :
- A common approach involves benzylation of indazole precursors. For example, Grignard reagents (e.g., formula IV in ) can react with electrophilic intermediates under controlled pH and temperature to introduce the acetylbenzyl moiety. Subsequent reduction of carbonyl intermediates may improve yields .
- Condensation reactions, such as refluxing 3-formylindole derivatives with aminothiazolones in acetic acid (e.g., Method A in ), can also be adapted. Sodium acetate acts as a catalyst, and recrystallization from DMF/acetic acid mixtures ensures purity .
Q. How can researchers ensure purity during synthesis, and what analytical techniques are critical for validation?
- Methodological Answer :
- Recrystallization using solvent mixtures like DMF/acetic acid () or ethanol/diethyl ether () is recommended. Reaction conditions (e.g., pH adjustments and temperature control) must be tightly monitored to avoid side products .
- High-performance liquid chromatography (HPLC) and mass spectrometry (MS) should be paired with nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity. For example, ¹H and ¹³C NMR can resolve acetyl and benzyl group positions .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR vs. X-ray crystallography) be resolved for structural validation?
- Methodological Answer :
- Use SHELX programs (e.g., SHELXL) for small-molecule crystallography to resolve ambiguities. Hydrogen bonding and π-stacking interactions (e.g., as in ) can validate NMR-derived conformers .
- If discrepancies persist, computational methods like density functional theory (DFT) can model electronic environments and predict spectral patterns.
Q. What mechanistic insights explain the regioselectivity of indazole ring-forming reactions?
- Methodological Answer :
- Studies on bis-heterocyclization (e.g., oxazolino[3,2-b]indazole formation in ) suggest that nucleophilic substitution and dealkylative ring-opening steps dominate.
- Kinetic isotope experiments or trapping intermediates (e.g., with methanol/KOH in ) can elucidate pathways. Reaction monitoring via in situ IR spectroscopy is advised .
Q. How can crystallographic challenges (e.g., twinning or low-resolution data) be addressed for this compound?
- Methodological Answer :
- SHELXTL (Bruker AXS) or SHELXD can handle twinning in high-symmetry space groups. For low-resolution data, iterative refinement with restraints on bond lengths/angles (using SHELXL) improves accuracy .
- Hydrogen-bonding networks (e.g., C—H···O/N interactions in ) should guide molecular replacement in challenging cases .
Q. What strategies enhance the compound’s pharmacophore modeling for medicinal chemistry applications?
- Methodological Answer :
- Map the acetylbenzyl group’s electron density (via X-ray data) to identify hydrogen-bond acceptors. Overlay with structurally similar bioactive compounds (e.g., thiazolo-triazole-indole derivatives in ) to predict binding modes .
- Molecular dynamics simulations can assess conformational stability in biological matrices.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
